2-Chlorothieno[2,3-d]pyrimidine
Overview
Description
2-Chlorothieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C6H3ClN2S . It is a structural analog of purines and is widely represented in medicinal chemistry .
Synthesis Analysis
The synthesis of 2-Chlorothieno[2,3-d]pyrimidine and its derivatives often involves the reaction of a mixture of ethyl cyanoacetate, aldehydes, and thiourea in the presence of potassium carbonate as a catalyst under condensation reaction .Molecular Structure Analysis
The molecular structure of 2-Chlorothieno[2,3-d]pyrimidine consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
2-Chlorothieno[2,3-d]pyrimidine can undergo various chemical reactions. For instance, it can participate in the formation of pyrido[2,3-d]pyrimidines through a series of reactions .Physical And Chemical Properties Analysis
2-Chlorothieno[2,3-d]pyrimidine is a solid compound . It has a molecular weight of 170.62 .Scientific Research Applications
Radioprotective and Antitumor Activity
2-Chlorothieno[2,3-d]pyrimidine derivatives have demonstrated significant potential in the realm of scientific research, particularly in developing compounds with radioprotective and antitumor activities. For instance, novel thieno[2,3-d]pyrimidine derivatives, including amino acids and imidazothieno-pyrimidines, showed promising radioprotective and antitumor properties. These derivatives were synthesized through the reaction of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine with various reagents, showcasing the versatility and potential of 2-Chlorothieno[2,3-d]pyrimidine as a scaffold for therapeutic agents (Alqasoumi et al., 2009).
Synthesis and Characterization for Biological Studies
The adaptability of 2-Chlorothieno[2,3-d]pyrimidine extends beyond its therapeutic applications, as evidenced by its role in the synthesis and characterization of novel thieno[2,3-d]pyrimidines. These compounds were synthesized from 2-aminothiophene-3-carboxylic acid esters and their carbonitrile analogs, leading to a variety of biologically active triazolo-thienopyrimidine and 2-thioxothienopyrimidine derivatives. This highlights the compound's foundational role in developing agents with potential biological and therapeutic applications (Al-Taisan et al., 2010).
Antimicrobial Efficiency
In addition to its antitumor properties, 2-Chlorothieno[2,3-d]pyrimidine derivatives have been explored for their antimicrobial potential. A study focusing on the design, synthesis, and transformations of novel bio-active molecules bearing the thieno[2,3-d]pyrimidine moiety revealed significant antimicrobial efficacy against various bacteria and fungi. This research not only underscores the compound's broad-spectrum antimicrobial activity but also its potential as a scaffold for developing new antibacterial and antifungal drugs (Saber et al., 2020).
Scalable Synthesis for Industrial Applications
The practical and scalable synthesis of 6-Bromo-4-Chlorothieno[2,3-d]pyrimidine, starting from inexpensive bulk chemicals, demonstrates the industrial applicability and potential for large-scale production of 2-Chlorothieno[2,3-d]pyrimidine derivatives. This robust methodology paves the way for the compound's utilization in various research and development sectors, further highlighting its significance beyond laboratory-scale studies (Bugge et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chlorothieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-6-8-3-4-1-2-10-5(4)9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTHDZKNPJZPEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=NC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632598 | |
Record name | 2-Chlorothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorothieno[2,3-d]pyrimidine | |
CAS RN |
83259-30-7 | |
Record name | 2-Chlorothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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